molecular formula C12H6Cl4O B1202043 2,3,4,5-Tetrachloro-4'-biphenylol CAS No. 67651-34-7

2,3,4,5-Tetrachloro-4'-biphenylol

Cat. No. B1202043
CAS RN: 67651-34-7
M. Wt: 308 g/mol
InChI Key: RESKVBRHSNTJNG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-4’-biphenylol is a chemical compound with the molecular formula C12H6Cl4O. It has an average mass of 307.987 Da and a monoisotopic mass of 305.917267 Da .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachloro-4’-biphenylol consists of a biphenyl group where one of the phenyl rings has a hydroxyl group (OH) attached, and four of the hydrogen atoms are replaced by chlorine atoms .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrachloro-4’-biphenylol has a molecular formula of C12H6Cl4O, an average mass of 307.987 Da, and a monoisotopic mass of 305.917267 Da .

Scientific Research Applications

Chemical Synthesis

2,3,4,5-Tetrachloro-4’-biphenylol could be used as a starting material or intermediate in the synthesis of other complex molecules. Its unique structure and reactivity could make it useful in a variety of chemical reactions .

Biological Research

2,3,4,5-Tetrachloro-4’-biphenylol could potentially be used in biological research, given the biological activity of similar chlorinated compounds. However, more research would be needed to determine its specific applications in this field .

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrachloro-4’-biphenylol is the α-fetoprotein (AFP), a major transport protein in rodent serum . AFP can bind and sequester estrogens, preventing them from entering target cells where they could otherwise induce estrogen receptor (ER)-mediated endocrine activity .

Mode of Action

2,3,4,5-Tetrachloro-4’-biphenylol interacts with AFP through hydrophobic interactions . It has been found to be one of the most potent binders of rat AFP . The binding of 2,3,4,5-Tetrachloro-4’-biphenylol to AFP prevents estrogens from interacting with their receptors, thereby inhibiting ER-mediated endocrine activity .

Biochemical Pathways

Its binding to afp can disrupt hormonal signaling pathways, potentially impacting various biological processes.

Pharmacokinetics

Due to its lipophilic nature, it can accumulate in fatty tissues. This property can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2,3,4,5-Tetrachloro-4’-biphenylol’s action primarily involve the disruption of endocrine activity. By binding to AFP and sequestering estrogens, it can prevent these hormones from exerting their normal effects on target cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrachloro-4’-biphenylol. For instance, its lipophilic nature allows it to persist in the environment and bioaccumulate in organisms. Furthermore, it can circulate between air, water, and soil, potentially affecting a wide range of organisms .

properties

IUPAC Name

4-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(17)4-2-6/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESKVBRHSNTJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022350
Record name 2,3,4,5-Tetrachloro-4'-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachloro-4'-biphenylol

CAS RN

67651-34-7
Record name 2,3,4,5-Tetrachloro-4′-biphenylol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67651-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2',3',4'-5'-tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachloro-4'-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXY-2,3,4,5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH750S39FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2,3,4,5-Tetrachloro-4'-biphenylol exhibit estrogenic activity on its own, and if so, how does it compare to other compounds like 2,4,6-Trichloro-4'-biphenylol and pesticides like endosulfan?

A1: Yes, the study found that 2,3,4,5-Tetrachloro-4'-biphenylol displayed estrogenic activity. [] This was determined using both the MCF-7 focus assay and a competitive estrogen-receptor binding assay. While both 2,3,4,5-Tetrachloro-4'-biphenylol and 2,4,6-Trichloro-4'-biphenylol demonstrated estrogenic properties individually, their combination did not exhibit synergistic effects in either assay. [] The pesticide endosulfan showed weak estrogenicity only at the highest tested concentration (10 microM) in the MCF-7 focus assay, while the mixture of endosulfan and dieldrin did not show any synergistic estrogenic activity. []

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